molecular formula C20H12BrClN2O2 B3019229 (2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide CAS No. 301311-99-9

(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide

Cat. No.: B3019229
CAS No.: 301311-99-9
M. Wt: 427.68
InChI Key: NOQXYCQKTFGPMX-ACCUITESSA-N
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Description

(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a complex organic compound that features a combination of bromine, chlorine, furan, and cyanopropenamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the cyanopropenamide group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 2,5-Dibromopyridine
  • 3-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, (2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its furan ring and cyanopropenamide moiety are particularly noteworthy for their roles in various chemical transformations and interactions with biological targets.

Properties

IUPAC Name

(E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClN2O2/c21-16-6-2-4-8-18(16)24-20(25)13(12-23)11-14-9-10-19(26-14)15-5-1-3-7-17(15)22/h1-11H,(H,24,25)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXYCQKTFGPMX-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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